![molecular formula C19H20OSi B1441404 {2-[Dimethyl(naphthalen-1-yl)silyl]phenyl}methanol CAS No. 1217863-49-4](/img/structure/B1441404.png)
{2-[Dimethyl(naphthalen-1-yl)silyl]phenyl}methanol
説明
“{2-[Dimethyl(naphthalen-1-yl)silyl]phenyl}methanol” is a chemical compound with the CAS Number: 1217863-49-4 . It has a molecular weight of 292.45 . The IUPAC name for this compound is {2- [dimethyl (1-naphthyl)silyl]phenyl}methanol .
Molecular Structure Analysis
The molecular formula of “{2-[Dimethyl(naphthalen-1-yl)silyl]phenyl}methanol” is C19H20OSi . The InChI code for this compound is 1S/C19H20OSi/c1-21(2,18-12-6-4-9-16(18)14-20)19-13-7-10-15-8-3-5-11-17(15)19/h3-13,20H,14H2,1-2H3 .Physical And Chemical Properties Analysis
“{2-[Dimethyl(naphthalen-1-yl)silyl]phenyl}methanol” is a solid compound . More detailed physical and chemical properties are not available in the current data.科学的研究の応用
Substituent Effects in Silylation
- A study by Marín‐Luna, Patschinski, & Zipse (2018) discusses the silylation of C4-substituted 1-(naphthalen-1-yl)ethanol substrates, providing insights into reaction mechanisms with various substituents. This research is crucial for understanding the behavior of similar compounds in silylation reactions.
Photochemical Generation and Reactivity
- Research on the photochemical solvolyses of naphthalen-yl(phenyl)iodonium compounds in methanol by Slegt, Minne, Zuilhof, Overkleeft, & Lodder (2007) contributes to the understanding of naphthyl cation reactivity, which can be relevant for compounds like "{2-[Dimethyl(naphthalen-1-yl)silyl]phenyl}methanol".
Apoptosis Induction in Medicinal Chemistry
- A study by Jiang, Crogan-Grundy, Drewe, Tseng, & Cai (2008) identifies naphthalen-yl compounds as potent inducers of apoptosis, highlighting the potential of similar compounds in medicinal applications.
Catalysis and Organic Synthesis
- Gong, Li, Wu, & Sun (2001) describe the use of mesoporous silicas functionalized with phenyl groups, which were effective in acetalization of aldehydes and ketones with methanol. This study provides a perspective on the potential catalytic applications of similar phenyl-functionalized compounds.
Basicity and Chemical Properties
- The basicity of hexacoordinate silicon compounds, including those with phenyl and naphthalene substituents, was investigated by Chuit, Corriu, Mehdi, & Reyé (1996). Their findings shed light on the chemical properties of such compounds, which can be extrapolated to "{2-[Dimethyl(naphthalen-1-yl)silyl]phenyl}methanol".
Analytical Method Development
- Zhao (2005) developed a method using reversed-phase high-performance liquid chromatography for the determination of naphthalene-yl ketones, relevant to the analytical study of similar compounds.
Fluorescent Compounds and Photophysics
- Novel fluorescent naphthalene-substituted compounds were synthesized and studied by Padalkar, Lanke, Chemate, & Sekar (2015). This research could provide insights into the photophysical properties of "{2-[Dimethyl(naphthalen-1-yl)silyl]phenyl}methanol" and similar structures.
Lewis Acidity in Organosilicon Compounds
- A study on the stability and catalytic applications of silylboranes by Yoshida, Izumi, Hiraoka, Nakanishi, Nakamoto, Hatano, & Abe (2022) discusses the properties of dimethyl(phenyl)silylboranes, which could be relevant to understanding the chemical behavior of "{2-[Dimethyl(naphthalen-1-yl)silyl]phenyl}methanol".
Safety And Hazards
特性
IUPAC Name |
[2-[dimethyl(naphthalen-1-yl)silyl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20OSi/c1-21(2,18-12-6-4-9-16(18)14-20)19-13-7-10-15-8-3-5-11-17(15)19/h3-13,20H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFMWBREKHLBGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1CO)C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90726227 | |
| Record name | {2-[Dimethyl(naphthalen-1-yl)silyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90726227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[Dimethyl(naphthalen-1-yl)silyl]phenyl}methanol | |
CAS RN |
1217863-49-4 | |
| Record name | {2-[Dimethyl(naphthalen-1-yl)silyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90726227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {2-[dimethyl(naphthalen-1-yl)silyl]phenyl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(ethylamino)methyl]-N,N-dimethylbenzamide hydrochloride](/img/structure/B1441321.png)
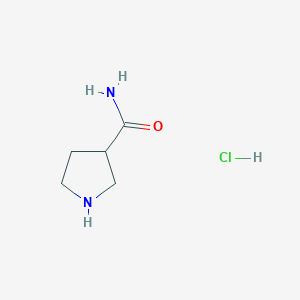
![6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1441324.png)
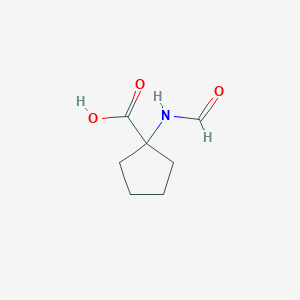

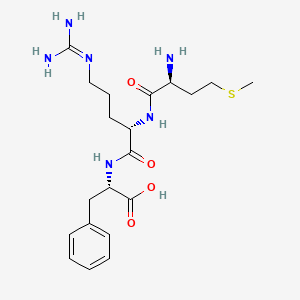
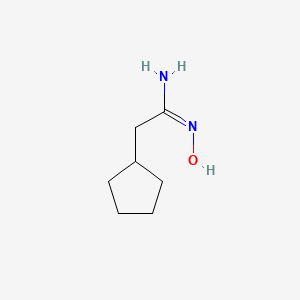
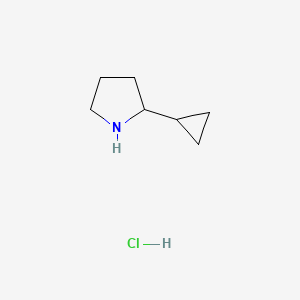
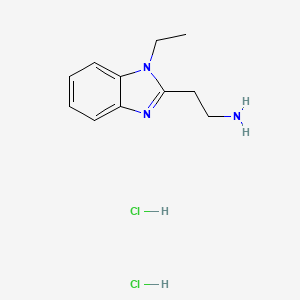
![(S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B1441334.png)
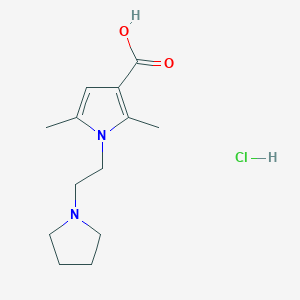
![2-[1-(2-Methylbenzyl)-2-piperazinyl]ethanol dihydrochloride](/img/structure/B1441336.png)

